molecular formula C10H14N2O3 B13639885 methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate

methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13639885
M. Wt: 210.23 g/mol
InChI Key: WPEBSUDSAVAKBO-UHFFFAOYSA-N
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Description

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a tetrahydropyran-4-yl (oxan-4-yl) substituent at the N1 position and a methyl ester group at the C4 position. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol (calculated from and structural analysis). The compound is structurally characterized by:

  • A pyrazole ring (5-membered heterocycle with two nitrogen atoms).
  • A bulky, oxygen-containing tetrahydropyran (oxane) ring at N1, which enhances solubility and steric effects.
  • A methyl ester group at C4, contributing to lipophilicity and reactivity in hydrolysis or transesterification reactions.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 1-(oxan-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-11-12(7-8)9-2-4-15-5-3-9/h6-7,9H,2-5H2,1H3

InChI Key

WPEBSUDSAVAKBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with oxane-containing compounds. One common method involves the use of methyl 1H-pyrazole-4-carboxylate as a starting material, which is then reacted with oxan-4-ylmethyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues, highlighting substituent variations and their implications:

Compound Name Substituent at N1 Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 1-(oxan-4-yl)-1H-pyrazole-4-carboxylate Oxan-4-yl Methyl ester C₁₁H₁₆N₂O₃ 224.26 Enhanced solubility; synthetic intermediate
1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-carboxylic acid Oxan-4-ylmethyl Carboxylic acid C₁₀H₁₄N₂O₃ 210.23 Higher polarity; potential for salt formation
Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate Oxan-2-yl Methyl ester + Br at C3 C₁₀H₁₃BrN₂O₃ 289.13 Bromine enhances reactivity for cross-coupling
Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate Hydroxymethyl Methyl ester C₇H₁₀N₂O₃ 170.17 Hydroxyl group improves H-bonding capacity
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl Carboxylic acid C₅H₆N₂O₂ 126.11 Simpler structure; lower molecular weight
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate 4-Methoxybenzyl Ethyl ester C₁₄H₁₆N₂O₃ 260.29 Aromatic group enhances π-π interactions

Key Findings from Comparative Analysis

Steric and Electronic Effects
  • Oxan-4-yl vs. Oxan-2-yl: The oxan-4-yl group (tetrahydropyran-4-yl) in the target compound provides a distinct spatial arrangement compared to oxan-2-yl derivatives (e.g., ).
  • Bromo Substitution: Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate () introduces a bromine atom at C3, enabling Suzuki-Miyaura cross-coupling reactions, which are absent in the non-halogenated target compound.
Solubility and Reactivity
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound increases lipophilicity (logP ~1.5 estimated) compared to the carboxylic acid analogue (logP ~0.2), influencing membrane permeability.
  • Hydroxymethyl vs. Oxan-4-yl : Methyl 1-(hydroxymethyl)-1H-pyrazole-4-carboxylate () has a polar hydroxymethyl group, enhancing aqueous solubility but reducing metabolic stability compared to the oxan-4-yl group.

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